4-Bromo-3-methyl-benzenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWLHDEWPQTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576478 | |
| Record name | 4-Bromo-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14395-52-9 | |
| Record name | 4-Bromo-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 Methyl Benzenethiol
Established Synthetic Pathways to Halogenated and Methylated Benzenethiols
Traditional methods for synthesizing aryl thiols, including those with halogen and methyl substituents, have long relied on robust and well-documented reactions. These pathways typically involve the transformation of precursor functional groups, such as sulfonyl chlorides or derivatives of thiourea, into the desired thiol.
A primary and widely employed route to arenethiols is the reduction of the corresponding arylsulfonyl chloride. The precursor for the target compound, 4-bromo-3-methylbenzenesulfonyl chloride, can be synthesized from 4-bromo-1-methylbenzene (p-bromotoluene) via chlorosulfonation. Once obtained, the sulfonyl chloride is reduced to the thiol. A variety of reducing agents can accomplish this transformation, each with its own set of reaction conditions and efficiencies. taylorfrancis.comresearchgate.netorganic-chemistry.org
Common reduction methods include the use of zinc dust in an acidic medium or stronger reducing agents like lithium aluminum hydride. taylorfrancis.com More recent developments have focused on milder and more selective reagents, such as triphenylphosphine, which can efficiently reduce sulfonyl chlorides to thiols in a neutral solvent like toluene. researchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst also serves as an effective method. taylorfrancis.comgoogle.com
Alternatively, the corresponding disulfide, bis(4-bromo-3-methylphenyl) disulfide, can be synthesized and subsequently reduced. This two-step approach is also a classic strategy for obtaining thiols. The hydrogenation of 4,4'-dibromodiphenyl disulfide, a related compound, is known to produce the corresponding bromothiophenol.
Table 1: Comparison of Reducing Agents for Arylsulfonyl Chlorides
| Reducing Agent | Typical Conditions | Key Features |
|---|---|---|
| Zinc / Acid (e.g., HCl) | Aqueous or alcoholic solvent, heat | Classic, cost-effective method; can be harsh for sensitive substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | Powerful reducing agent; not chemoselective for other reducible groups. taylorfrancis.com |
| Triphenylphosphine (PPh₃) | Toluene, often with water/base | Mild and chemoselective; compatible with many functional groups. researchgate.netorganic-chemistry.org |
| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) catalyst, moderate pressure | Cleaner workup; can be sensitive to catalyst poisoning. taylorfrancis.comgoogle.com |
Another established set of pathways involves the use of precursors that can be cleaved to reveal the thiol group. The Newman–Kwart rearrangement is a prominent example, although it begins from a phenol (B47542) rather than directly from a benzothiazole (B30560) or phenylthiourea (B91264). In a synthesis relevant to 4-bromo-3-methyl-benzenethiol, one could start with 4-bromo-3-methylphenol (B31395). This phenol is first converted to an O-aryl thiocarbamate, which then undergoes thermal rearrangement to the S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the target arenethiol. thieme-connect.de
Direct routes using phenylthiourea derivatives are also utilized. Substituted anilines can react with reagents like ammonium (B1175870) thiocyanate (B1210189) to form phenylthioureas. globalresearchonline.net These intermediates can then be used to synthesize aryl thiols. For instance, aryl halides can react with thiourea, followed by hydrolysis, to yield the corresponding thiol. This method offers a way to introduce the sulfur functionality directly onto a pre-functionalized aromatic ring. mdma.chresearchgate.net
Development of Novel Approaches and Optimized Reaction Conditions
Modern organic synthesis has driven the development of more efficient, selective, and versatile methods for preparing complex molecules like this compound. These approaches often focus on achieving high regioselectivity and employing advanced catalytic systems.
Direct bromination of 3-methylthiophenol to achieve the desired 4-bromo isomer is challenging due to the ortho, para-directing nature of both the methyl and thiol groups, which could lead to a mixture of products. A more controlled and regioselective strategy involves brominating a suitable precursor. A highly effective approach is the regioselective bromination of m-cresol (B1676322) (3-methylphenol). chemicalbook.com The hydroxyl group strongly directs bromination to the para position, yielding 4-bromo-3-methylphenol with high selectivity. This intermediate can then be converted to the target thiol via methods such as the Newman–Kwart rearrangement. thieme-connect.de
Various brominating agents have been developed to enhance regioselectivity in phenols and other activated aromatic systems. researchgate.net
Table 2: Selected Reagents for Regioselective Bromination of Phenols
| Brominating Agent | Solvent | Key Features |
|---|---|---|
| Bromine (Br₂) | Acetic Acid | Classic method, effective but can lead to over-bromination if not controlled. chemicalbook.com |
| N-Bromosuccinimide (NBS) | CCl₄, CH₂Cl₂ | Milder alternative to Br₂, often used for allylic and benzylic bromination but also for activated rings. |
| o-Xylylene bis(triethylammonium tribromide) | Acetonitrile | Provides a regioselective reaction at room temperature with high yield. chemicalbook.com |
Recent advancements have provided sophisticated methods for introducing a thiol group onto a substituted aromatic ring. These methods often bypass the need for traditional multi-step sequences. One such approach is the copper(I)-catalyzed coupling of aryl iodides with elemental sulfur. acs.org In this one-pot procedure, an aryl iodide, such as 4-bromo-1-iodo-3-methylbenzene, could be coupled with sulfur powder in the presence of a copper catalyst and a base. The resulting mixture is then directly reduced with an agent like sodium borohydride (B1222165) to afford the aryl thiol in good to excellent yields. This method is notable for its tolerance of a wide range of functional groups, including bromo substituents. acs.org
A more recent and highly innovative technique involves the bromothiolation of aryne intermediates. acs.orgacs.org An appropriately substituted aryne can be generated in situ and trapped with a sulfur surrogate, such as a potassium xanthate, and a bromine source. This difunctionalization of the aryne intermediate allows for the direct and regioselective synthesis of highly functionalized o-bromobenzenethiol equivalents, which are stable precursors to the final thiol. acs.orgacs.org This cutting-edge method enables the construction of complex substitution patterns that are difficult to achieve through classical methods. acs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for specialty chemicals. In the context of aryl thiol synthesis, this translates to developing methods that reduce waste, avoid toxic reagents, and improve energy efficiency.
A significant green advancement in the reduction of sulfonyl chlorides is the use of catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. core.ac.uk This technology eliminates the need for stoichiometric heavy metal reductants (like zinc) or metal hydrides, thereby preventing the generation of large amounts of metallic waste. The primary byproduct is HCl, which can be neutralized by a mild base. google.comcore.ac.uk
Another green approach focuses on the solvent used in C-S bond formation reactions. An environmentally benign method for synthesizing aryl thioethers (a related class of compounds) involves a copper-catalyzed coupling of thiols with aryl boronic acids using water as the solvent. hep.com.cn Applying similar principles, the development of C-S bond-forming reactions in aqueous media for the synthesis of thiols themselves represents a key goal for sustainable chemistry. These methods avoid the use of volatile and often toxic organic solvents, contributing to a safer and more environmentally friendly process. hep.com.cn
Reactivity and Reaction Mechanisms of 4 Bromo 3 Methyl Benzenethiol
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring in 4-Bromo-3-methyl-benzenethiol is the primary site for substitution reactions, with the existing substituents directing the position and feasibility of these transformations.
Investigation of Bromine Atom Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. philadelphia.edu.jo
A key requirement for SNAr is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comphiladelphia.edu.jo These groups are necessary to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.
In the case of this compound, the substituents on the ring are a thiol group (-SH) and a methyl group (-CH₃). Both of these are considered electron-donating groups (EDGs), which increase the electron density of the aromatic ring. Consequently, they destabilize the negatively charged intermediate required for the SNAr mechanism. Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr pathway is generally unfavorable under standard conditions for this molecule. The absence of activating EWGs makes the aromatic ring electron-rich and thus not susceptible to nucleophilic attack. masterorganicchemistry.com
Reactivity of the Thiol Group in Substitution Reactions
The thiol group (-SH) is nucleophilic due to the lone pairs of electrons on the sulfur atom. This allows it to readily participate in substitution reactions where it displaces a leaving group on an electrophilic substrate. A primary example of this reactivity is S-alkylation, where the thiol is converted into a thioether (sulfide). This reaction typically involves reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion (RS⁻), which then attacks the alkyl halide.
Another relevant reaction is S-acylation, where the thiol reacts with an acyl halide or anhydride (B1165640) to form a thioester. These reactions highlight the utility of the thiol group as a point for molecular elaboration.
Oxidative and Reductive Transformations
The sulfur atom in the thiol group is susceptible to changes in its oxidation state, leading to a variety of important derivatives.
Formation of Disulfide Derivatives
One of the most characteristic reactions of thiols is their oxidation to disulfides. This transformation involves the coupling of two thiol molecules to form a sulfur-sulfur bond. For this compound, this oxidative coupling yields 1,2-bis(4-bromo-3-methylphenyl) disulfide.
This reaction can be achieved using a wide array of oxidizing agents. Mild and selective methods are often preferred to avoid over-oxidation to higher oxidation states of sulfur. Common methods include:
Aerobic Oxidation: In the presence of air or pure oxygen, often facilitated by catalysts. Photocatalytic systems using visible light and catalysts like Cu₂O have been shown to be effective for the aerobic oxidation of substituted thiophenols. researchgate.netacs.orgnih.gov
Chemical Oxidants: Reagents such as hydrogen peroxide (H₂O₂), iodine (I₂), or Oxone® can be used to effect the transformation. jaysingpurcollege.edu.in
The general reaction is as follows: 2 R-SH + [O] → R-S-S-R + H₂O
Table 1: Conditions for Oxidative Coupling of Substituted Thiols
| Thiol Substrate | Catalyst/Reagent | Solvent | Conditions | Product Yield | Reference |
| 4-Methylbenzenethiol | Cu₂O (rhombic dodecahedra) | Acetonitrile | 390 nm LED, O₂, TMEDA, 5 min | High | acs.orgnih.gov |
| 4-Bromobenzenethiol | Iodine (I₂) | Hexane | O₂ balloon (0.3 MPa) | 95% | researchgate.net |
| Various Thiols | Fe(III)-EDTA complex | - | pH dependent | Good | jaysingpurcollege.edu.in |
| Various Thiols | Oxone®/Potassium Bromide | Acetonitrile/Water | Room Temperature | High | jaysingpurcollege.edu.in |
Pathways to Sulfone and Hydroxyl Derivatives
Sulfone Derivatives: Further oxidation of the sulfur atom in this compound can lead to the formation of sulfones. This transformation typically proceeds in a stepwise manner. The thiol is first converted to a thioether via S-alkylation. The resulting thioether can then be oxidized, usually with a strong oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation proceeds via a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. mdpi.com
Step 1 (Thioether formation): R-SH + R'-X → R-S-R' (where X is a leaving group)
Step 2 (Oxidation): R-S-R' + 2 [O] → R-SO₂-R'
A solution of hydrogen peroxide in acetic acid is a common and effective system for oxidizing thioethers to their corresponding sulfones. mdpi.com
Hydroxyl Derivatives: The synthesis of the corresponding phenol (B47542), 4-bromo-3-methylphenol (B31395), from 4-bromo-3-methylbenzenethiol is not a direct conversion. The most plausible synthetic routes involve the transformation of the bromo-substituent rather than the thiol group. This can be accomplished through:
Palladium-Catalyzed Hydroxylation: Using specific palladium catalysts and a hydroxide (B78521) source to replace the bromine atom.
Via Organometallic Intermediates: Converting the aryl bromide into an organolithium or Grignard reagent, followed by reaction with an oxygenating agent like trimethyl borate (B1201080) and subsequent oxidative workup.
Copper-Catalyzed Ullmann-type Reaction: Reacting the aryl bromide with a hydroxide salt at high temperatures, often with a copper catalyst. mdpi.com
A patented method describes the synthesis of 4-bromo-3-methylphenol from m-cresol (B1676322), confirming its accessibility through other routes. chemicalbook.comgoogle.com
Catalytic Reactions Involving this compound
The presence of a bromine atom on the aromatic ring makes this compound a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a powerful method for constructing biaryl structures. mdpi.com
Buchwald-Hartwig Amination: This is another key palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org this compound can be coupled with a wide range of primary or secondary amines to produce the corresponding N-aryl derivatives. This reaction has largely replaced harsher classical methods for synthesizing aryl amines. rug.nl
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds. mdpi.com For instance, reacting this compound with an alcohol in the presence of a copper catalyst can yield the corresponding aryl ether.
C-S Coupling: The thiol group itself can act as the nucleophilic partner in palladium-catalyzed C-S cross-coupling reactions with other aryl halides, providing a route to diaryl sulfides. mit.edu
Table 2: Major Catalytic Cross-Coupling Reactions
| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactants | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C | Aryl Bromide + Boronic Acid | nih.govnih.gov |
| Buchwald-Hartwig Amination | Pd Complex + Ligand (e.g., XPhos) / Base | C-N | Aryl Bromide + Amine | wikipedia.orgrug.nl |
| Ullmann Condensation | Cu Catalyst / Base | C-O, C-N, C-S | Aryl Bromide + Alcohol/Amine/Thiol | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for C-S and C-C Bond Formation
The bromine atom on the aromatic ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-sulfur (C-S) and carbon-carbon (C-C) bonds.
C-S Bond Formation:
The thiol group of this compound can readily participate in C-S cross-coupling reactions. While specific studies on this exact molecule are not prevalent, the principles of C-S coupling with similar aryl bromides are well-established. In a typical reaction, an aryl bromide is coupled with a thiol in the presence of a palladium catalyst and a base. Monophosphine ligands have been shown to be effective in promoting these reactions, even at room temperature with soluble bases. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the coordination of the thiolate and subsequent reductive elimination to form the aryl thioether and regenerate the Pd(0) catalyst.
C-C Bond Formation (Suzuki-Miyaura Coupling):
The
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer definitive information about its structure.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methyl group protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronic effects of the bromo, methyl, and thiol substituents on the benzene ring.
The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene ring. The proton adjacent to the thiol group and flanked by two carbons (H-2) typically appears as a doublet. The proton situated between the methyl and bromo groups (H-5) would also be a doublet, while the proton adjacent to the bromine atom (H-6) would appear as a doublet of doublets due to coupling with the other two aromatic protons. The methyl protons (CH₃) characteristically appear as a singlet in the upfield region, and the thiol proton (SH) also typically presents as a singlet. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound Data is based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.3 | Singlet |
| SH | ~3.4 | Singlet |
| Aromatic H | ~6.9 - 7.4 | Multiplet (consisting of doublets and doublet of doublets) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the bromine (C-4) is expected to be significantly shielded, resulting in a downfield shift. Conversely, the carbons attached to the methyl (C-3) and thiol (C-1) groups will also show characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on computational predictions and comparison with analogous structures.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
|---|---|
| C-1 (C-SH) | ~128 |
| C-2 | ~131 |
| C-3 (C-CH₃) | ~139 |
| C-4 (C-Br) | ~122 |
| C-5 | ~132 |
| C-6 | ~128 |
| CH₃ | ~22 |
The spin-spin coupling constants between the sulfhydryl (SH) proton and the ring protons provide valuable insight into the conformational preferences of the thiol group. In a study of para-substituted benzenethiol (B1682325) derivatives, the long-range coupling constants were used to investigate the twofold barrier to internal rotation (V₂) around the C-S bond. cdnsciencepub.com For 4-bromo-3-methylbenzenethiol, the coupling between the sulfhydryl and methyl protons was found to be -0.13 ± 0.02 Hz. cdnsciencepub.com
This analysis suggests a preferred conformation for the S-H bond relative to the plane of the benzene ring. The magnitude of the coupling constants is dependent on the dihedral angle, which relates to the rotational barrier of the thiol group. The observed couplings are consistent with those of other bromo-substituted benzenethiols, indicating a tangible energy barrier to rotation. cdnsciencepub.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. nih.gov
The vibrational spectra of this compound are characterized by several key absorption bands that confirm the presence of its specific functional groups.
S-H Stretch: A weak but sharp absorption band for the S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. chemrevlett.com
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. chemrevlett.com
C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 700 cm⁻¹. d-nb.info
Table 3: Characteristic Infrared (IR) and Raman Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| S-H Stretch | 2550 - 2600 | Weak |
| C=C Aromatic Ring Stretch | 1400 - 1600 | Strong-Medium |
| C-H Bend | 1350 - 1480 | Medium |
| C-Br Stretch | 500 - 700 | Strong-Medium |
A detailed assignment of all vibrational modes can be achieved by combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). aip.org For substituted benzenes, the vibrational modes are complex and often involve the collective motion of several atoms.
For this compound, the vibrations can be categorized as follows:
Ring Vibrations: These include the C-C stretching modes (ring breathing) and various in-plane and out-of-plane bending modes of the benzene ring. The substitution pattern influences the exact frequencies of these modes. orientjchem.org
Methyl Group Vibrations: The methyl group exhibits symmetric and asymmetric stretching and bending (scissoring, rocking, wagging, and twisting) modes.
Thiol Group Vibrations: In addition to the S-H stretch, there are in-plane and out-of-plane bending modes associated with the C-S-H group.
The combination of these spectroscopic methods provides a robust and detailed structural profile of this compound, confirming its atomic connectivity and offering insights into its dynamic conformational behavior.
Compound Index
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns
While a specific electron ionization mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of analogous compounds, such as 4-bromothiophenol (B107966) and toluene. The molecular ion peak [M]•+ would be expected at m/z 202 and 204, corresponding to the two major isotopes of bromine (79Br and 81Br) with an approximate 1:1 ratio.
Key fragmentation pathways would likely involve:
Loss of a hydrogen atom: leading to a [M-H]+ ion.
Loss of the thiol group (-SH): resulting in a bromotoluene cation.
Loss of a bromine atom: yielding a methylthiophenol cation.
Cleavage of the methyl group: forming a bromothiophenol cation.
The relative abundances of these fragments would provide insight into the stability of the various resulting ions. For instance, the fragmentation of the related compound 4-bromo-3-methylaniline (B1294692) shows a prominent molecular ion peak, suggesting a degree of stability in the ionized form. nist.gov
Table 1: Predicted Major EI-MS Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 202/204 | [C7H7BrS]+• | Molecular ion peak (with 79Br/81Br isotopes) |
| 123 | [C7H7S]+ | Loss of Br |
| 189/191 | [C6H4BrS]+ | Loss of CH3 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides deeper insight into the fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation. For this compound, MS/MS studies would be crucial in confirming the fragmentation patterns predicted in EI-MS.
Studies on the closely related 4-bromothiophenol have shown that under chemical ionization conditions, the protonated molecule undergoes collision-induced dissociation. kuleuven.beresearchgate.net A key fragmentation pathway observed is the loss of the bromine atom. kuleuven.beresearchgate.net For this compound, we can anticipate a similar primary fragmentation involving the cleavage of the carbon-bromine bond.
Further fragmentation in an MS/MS experiment would likely involve the subsequent loss of the thiol group or the methyl group from the initial fragments, allowing for a detailed mapping of the ion's decomposition.
Mass Spectrometric Studies of Protonation and Methylation Adducts
The study of protonated and methylated adducts of thiophenols provides valuable information about their gas-phase reactivity. Research on 4-bromothiophenol has revealed significant findings that can be extrapolated to its 3-methyl derivative. kuleuven.beresearchgate.net
Protonation: Experimental and theoretical studies on 4-bromothiophenol indicate that protonation predominantly occurs on the benzene ring rather than on the sulfur atom. kuleuven.beresearchgate.net Upon collisional activation, these protonated 4-bromo-thio-compounds have been observed to undergo dehalogenation, losing the bromine atom to form a thiophenol radical cation. kuleuven.beresearchgate.net This suggests that for this compound, a similar ring protonation would occur, followed by a potential loss of the bromine atom upon fragmentation.
Methylation: In contrast to protonation, studies have shown that methylation of thiophenol occurs specifically at the sulfur atom. kuleuven.beresearchgate.net This regiospecificity is a key aspect of its chemical behavior. Therefore, it is expected that the methylation of this compound would also result in the formation of a methyl adduct at the sulfur atom.
X-ray Diffraction Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Crystallography for Solid-State Molecular Structure Determination
As of the latest available literature, a single crystal X-ray structure for this compound has not been reported. Such a study would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. Based on the structures of related aromatic thiols, it would be expected to crystallize in a arrangement influenced by weak intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds involving the thiol hydrogen. The presence of the bromine atom could also lead to halogen bonding interactions, which might influence the crystal packing.
Advanced Spectroscopic Techniques
Beyond the core methods, other advanced spectroscopic techniques can provide further details about the electronic structure and dynamics of this compound. While specific studies on this compound are not prevalent, techniques applied to similar substituted thiophenols include:
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule. The absorption spectrum would be influenced by the chromophoric phenyl ring and the auxochromic thiol, methyl, and bromo substituents.
Computational Chemistry: Quantum chemical calculations are often used in conjunction with experimental spectroscopy to predict and interpret spectra, understand molecular orbitals, and calculate properties such as rotational barriers and bond dissociation energies. Studies on substituted benzenethiols have utilized these methods to understand the effects of different substituents on the S-H bond. cdnsciencepub.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromothiophenol |
| toluene |
Spectroscopic and Structural Characterization of 4 Bromo 3 Methyl Benzenethiol
Spectroscopic Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. measurlabs.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS is a powerful tool for the characterization of organosulfur and organobromine compounds, providing direct evidence of the presence and chemical environment of sulfur and bromine atoms.
For 4-Bromo-3-methyl-benzenethiol, an XPS survey scan would be expected to confirm the presence of carbon (C), bromine (Br), and sulfur (S), the key elements in its structure, which is C7H7BrS. nih.gov High-resolution scans of the C 1s, Br 3d, and S 2p regions would provide detailed information about the chemical bonding and electronic states of these elements.
Elemental Composition:
The elemental composition of this compound can be determined from the areas of the core-level peaks in the XPS spectrum, corrected by relative sensitivity factors. The expected atomic concentrations would be consistent with the stoichiometry of the molecule.
Electronic States and Binding Energies:
High-resolution XPS spectra provide information on the chemical environment of each element through shifts in the binding energies of the core electrons. For this compound, the following observations would be anticipated:
Carbon (C 1s): The C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule. The primary peak would arise from the carbon atoms of the benzene (B151609) ring. A separate, smaller peak at a slightly different binding energy would correspond to the methyl (-CH3) group.
Sulfur (S 2p): The S 2p spectrum for a thiol (-SH) group typically exhibits a doublet (S 2p3/2 and S 2p1/2) at a characteristic binding energy. For thiophene (B33073) or thiols, this peak is often detected around 164 eV. nih.gov The precise binding energy can be influenced by the electronic effects of the substituents on the aromatic ring.
Bromine (Br 3d): The Br 3d spectrum is also a doublet (Br 3d5/2 and Br 3d3/2). In brominated organic compounds, such as those bonded to a carbon framework, the Br 3d peaks are typically observed in the range of 70-76 eV. nih.gov The specific binding energy would reflect the covalent nature of the C-Br bond.
The following table provides a hypothetical but representative set of XPS data for this compound, based on typical values for similar organic compounds.
| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |
| Carbon | C 1s | ~284.8 (Aromatic C-C, C-H) | ~80% |
| ~285.5 (C-S) | |||
| ~286.0 (C-Br) | |||
| Sulfur | S 2p | ~164.0 (Thiol -SH) | ~10% |
| Bromine | Br 3d | ~71.0 (C-Br) | ~10% |
Theoretical and Computational Chemistry Studies of 4 Bromo 3 Methyl Benzenethiol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. For 4-bromo-3-methyl-benzenethiol, these calculations can elucidate its electronic structure, preferred spatial arrangement, and vibrational characteristics.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure Investigations
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. DFT, with its balance of accuracy and computational cost, is a popular choice for studying medium-sized molecules like this compound. A common functional used for such analyses is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic environment. csic.es
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous, first-principles approach. While computationally more demanding, they can provide valuable benchmark data. For instance, early ab initio studies on related benzenethiol (B1682325) derivatives used the STO-3G basis set to investigate rotational barriers, highlighting the influence of substituents on the electronic structure. cdnsciencepub.com These methods allow for the calculation of fundamental properties such as total energy, orbital energies, and electron density distribution, which are crucial for understanding the molecule's behavior.
Molecular Geometry Optimization and Conformational Analysis
Before other properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.
For this compound, a key aspect of its conformation is the orientation of the sulfhydryl (-SH) group relative to the benzene (B151609) ring. The rotation around the C-S bond leads to different conformers. Computational studies on benzenethiol have shown that the planar conformation, where the S-H bond lies in the plane of the aromatic ring, is a point of interest, as is the conformation where the S-H bond is perpendicular to the ring. cdnsciencepub.com The energy difference between these conformers defines the rotational barrier. For substituted benzenethiols, electron-withdrawing groups tend to increase this barrier. cdnsciencepub.com
Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.77 | C-C-S | 121.5 |
| S-H | 1.35 | C-S-H | 99.8 |
| C-Br | 1.90 | C-C-Br | 119.7 |
| C-C (aromatic) | 1.39-1.41 | C-C-C (aromatic) | 118-122 |
| C-C (methyl) | 1.51 | H-C-H (methyl) | 109.5 |
Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.
Simulation and Prediction of Vibrational Frequencies and Spectroscopic Signatures
Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The results of these calculations can be used to predict the molecule's infrared (IR) and Raman spectra. csic.es
By comparing the computed spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands can be made. This comparison helps to confirm the calculated structure and provides a deeper understanding of the molecule's vibrational dynamics. For example, the characteristic S-H stretching frequency, typically observed around 2550-2600 cm⁻¹, and the C-S stretching frequency around 600-780 cm⁻¹ can be precisely located and analyzed. nih.gov
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors that can predict how this compound will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol group and the π-system. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. The analysis of these orbitals helps to predict which parts of the molecule are most likely to be involved in chemical reactions.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Energy Gap | 5.15 |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds calculated using DFT methods.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials. chemrevlett.com
In the MEP map of this compound, the region around the sulfur atom is expected to be red, indicating its nucleophilic character and its propensity to interact with electrophiles. The hydrogen atom of the sulfhydryl group would show a blue region, highlighting its acidic nature and susceptibility to deprotonation. The bromine atom, being electronegative, would also be surrounded by a region of negative potential. This detailed mapping of the electrostatic potential provides a clear picture of the molecule's reactive sites. researchgate.netnih.gov
Applications and Advanced Materials Research Involving 4 Bromo 3 Methyl Benzenethiol
Role as a Key Intermediate in Complex Organic Synthesis
As a multifunctional molecule, 4-Bromo-3-methyl-benzenethiol serves as a pivotal starting material or intermediate in multi-step synthetic pathways. The presence of the thiol (-SH) group allows for nucleophilic reactions, the bromine atom is suitable for cross-coupling reactions, and the methyl group influences the electronic properties and steric accessibility of the aromatic ring.
Precursor for the Synthesis of Diverse Organic Scaffolds
Substituted benzenethiols are crucial in the synthesis of a wide array of organic compounds that are foundational to industries such as pharmaceuticals, dyes, and agrochemicals. google.com The strategic placement of the bromo and methyl groups on the this compound ring allows it to be a precursor for creating highly functionalized aromatic structures. Organosulfur skeletons, such as phenothiazines and thianthrenes, are important in various research fields and can be constructed from o-bromobenzenethiol equivalents. acs.org The ability to use aryne intermediates in synthesis has expanded the toolkit for creating diverse and highly functionalized aromatic compounds. acs.orgacs.org The this compound structure can be modified through reactions targeting the thiol group or the bromine atom to build these complex scaffolds.
Table 1: Examples of Organic Scaffolds Synthesized from Benzenethiol (B1682325) Intermediates This table is interactive. Click on the headers to sort.
| Scaffold Class | Core Structure | Potential Applications | Relevant Synthetic Precursor Type |
|---|---|---|---|
| Phenothiazines | Tricyclic sulfur- and nitrogen-containing heterocycle | Pharmaceuticals, Dyes | o-Aminothiophenols |
| Thianthrenes | Dithiin-containing aromatic heterocycle | Organic electronics, Materials science | o-Dihalobenzenes and sulfur reagents |
| Substituted Thiophenes | Five-membered sulfur-containing heterocycle | Pharmaceuticals, Polymers, Electronics mdpi.com | Various functionalized precursors |
Strategic Building Block for Substituted Benzenethiol Derivatives
The synthesis of polysubstituted benzenes requires careful planning regarding the order of reactions to leverage the directing effects of existing substituents. pressbooks.pub this compound is a strategic building block because its substituents guide subsequent chemical modifications. The thiol and methyl groups are ortho-para directing activators, while the bromine atom is a deactivating ortho-para director for electrophilic aromatic substitution. This allows for controlled introduction of new functional groups onto the aromatic ring.
Furthermore, the thiol group itself can be easily converted into other functionalities, such as thioethers or disulfides, while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, thereby enabling the construction of a vast library of complex substituted benzenethiol derivatives.
Medicinal Chemistry and Biological Activity Investigations through Derivatization
The modification of core chemical structures is a cornerstone of medicinal chemistry for developing new therapeutic agents. The this compound scaffold offers a platform for creating novel derivatives with potential pharmacological activity.
Design and Synthesis of Pharmacologically Active Derivatives
The synthesis of derivatives from this compound allows for the exploration of new chemical space in drug discovery. Heterocyclic compounds are of particular interest due to their prevalence in bioactive molecules. For instance, the quinazolin-4(3H)-one scaffold, known for a wide range of biological activities, can be synthesized using substituted bromobenzenes as starting materials. mdpi.com Similarly, benzothiazole (B30560) derivatives are recognized for numerous pharmacological properties, including anti-inflammatory and antimicrobial effects. nih.gov By using this compound as a starting point, chemists can design and synthesize novel analogues of these and other heterocyclic systems, incorporating the unique substitution pattern of the parent molecule to potentially modulate biological activity.
Exploration of Anti-inflammatory and Antimicrobial Properties of Derivatives
The incorporation of bromine into organic molecules is a known strategy for enhancing biological activity. Research has shown that brominated compounds can exhibit significant therapeutic properties. For example, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol, a bromophenol derived from marine algae, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in cellular and animal models. nih.govresearchgate.net
Derivatives of this compound could be investigated for similar activities. Likewise, the search for new antimicrobial agents is a critical area of research. Studies on flavonoid derivatives have indicated that the presence of bromine, chlorine, and nitro groups can significantly affect their antimicrobial properties. mdpi.com Other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives, have also shown potent antibacterial and antifungal activity, with electron-withdrawing groups like bromo and chloro substituents contributing to this effect. mdpi.com This suggests that derivatives synthesized from this compound are promising candidates for screening for novel anti-inflammatory and antimicrobial agents.
Table 2: Summary of Investigated Biological Activities in Brominated Aromatic Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Biological Activity Investigated | Key Structural Feature | Research Finding |
|---|---|---|---|
| Bromophenols | Anti-inflammatory | Bromine on a phenol (B47542) ring | Inhibition of pro-inflammatory mediators like NO, iNOS, and COX-2. nih.govresearchgate.net |
| Brominated Flavonoids | Antimicrobial | Bromine on a flavonoid scaffold | The presence of halogen and nitro groups significantly influences antimicrobial properties. mdpi.com |
| Benzothiazoles | Antimicrobial, Anti-inflammatory | Benzothiazole nucleus | Derivatives show a wide range of pharmacological activities. nih.gov |
Ligand-Target Interaction Studies, including Enzyme and Receptor Binding
Understanding how a molecule interacts with its biological target (e.g., an enzyme or receptor) is fundamental to drug design. While specific interaction studies for derivatives of this compound are not detailed in the literature, the structural features of this scaffold provide a basis for hypothetical interactions that could be explored through computational and experimental methods.
In silico docking studies are often used to predict the binding modes of potential drug candidates. researcher.life For derivatives of this compound, key interactions could be anticipated:
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.
Hydrogen Bonding: The thiol group, or derivatives thereof (e.g., thioethers, sulfones), can participate as hydrogen bond acceptors or, in the case of the thiol proton, a weak donor.
Hydrophobic Interactions: The methyl group and the benzene (B151609) ring create a hydrophobic region that can interact favorably with nonpolar pockets in a biological target.
Covalent Bonding: The reactive thiol group could potentially form covalent bonds with specific amino acid residues, such as cysteine, in an enzyme's active site, leading to irreversible inhibition.
These potential interactions make derivatives of this compound interesting subjects for ligand-target studies aimed at discovering new enzyme inhibitors or receptor modulators.
Table 3: Potential Molecular Interactions for Derivatives of this compound This table is interactive. Click on the headers to sort.
| Molecular Feature | Type of Interaction | Potential Target Site on Protein | Significance in Drug Design |
|---|---|---|---|
| Bromine Atom | Halogen Bonding | Electron-rich atoms (O, N, S) | Enhances binding affinity and specificity. |
| Benzene Ring | π-π Stacking, Hydrophobic | Aromatic amino acid residues (Phe, Tyr, Trp) | Contributes to binding and proper orientation of the ligand. |
| Methyl Group | Hydrophobic Interactions | Nonpolar pockets/residues (Ala, Val, Leu) | Increases lipophilicity and can improve binding affinity. |
Materials Science Applications
The distinct functional groups of this compound allow for its integration into a variety of advanced materials. The thiol (-SH) group provides a strong anchoring point to metal surfaces and can be oxidized to form disulfide bonds. The bromo- and methyl-substituted aromatic ring offers opportunities for further functionalization and influences the electronic properties and steric configuration of resulting materials.
Building Block for Metal-Organic Frameworks (MOFs) and Ligand Synthesis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. magtech.com.cnsigmaaldrich.com The properties of MOFs, such as pore size, surface area, and functionality, are determined by the choice of these building blocks. sigmaaldrich.comkit.edu Thiol and thioether-based compounds are a specific class of ligands used in MOF synthesis, offering unique coordination chemistry and potential for applications in catalysis, sensing, and conductivity. rsc.org
While direct synthesis of a MOF using this compound as the primary linker is not extensively documented, its structure is highly suitable for such applications. The thiol group can coordinate with metal centers, and the aromatic ring provides a rigid scaffold. Thiol-functionalized MOFs can be synthesized directly from thiol-containing ligands or through post-synthetic modification. rsc.org Therefore, this compound could serve as a valuable precursor for creating functionalized MOFs with tailored properties.
Key Features for MOF Synthesis:
Coordination Site: The thiol group can bind to various metal ions.
Structural Rigidity: The benzene ring provides a stable backbone for the framework.
Functionalizability: The bromine atom serves as a site for post-synthetic modification, allowing for the introduction of other functional groups.
Components in Organic Light-Emitting Diode (OLED) Materials Development
Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting, relying on organic semiconductor materials. rsc.org The performance of OLEDs is heavily dependent on the molecular design of the materials used in their active layers. beilstein-journals.org Sulfur-containing heterocyclic compounds, including thiophene (B33073) and phenothiazine (B1677639) derivatives, are widely investigated for use in OLEDs due to their favorable electronic properties. rsc.org
Thiophenol derivatives have been shown to enhance the efficiency of quantum dot LEDs (QLEDs) by modifying the surface of the quantum dots and improving charge balance. researchgate.net The incorporation of sulfur-containing compounds can be beneficial for electron injection and transport. rsc.org Furthermore, the presence of a bromine atom in organic molecules can influence their electronic and photophysical properties. nih.gov The structure of this compound, combining a thiophenol moiety with a bromine substituent, makes it a potential building block for synthesizing more complex molecules for OLED applications, such as emitters or host materials. nih.gov
Development of Electronic and Optical Materials
The development of new organic materials with specific electronic and optical properties is a cornerstone of modern materials science. The functional groups on an organic molecule dictate its potential applications in this field. ncert.nic.in
Thiol Group: The thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This property is fundamental in molecular electronics for creating well-defined interfaces between organic molecules and inorganic electrodes.
Bromo Group: The introduction of a bromine atom into an organic conjugated compound can significantly enhance its nonlinear optical (NLO) properties. rsc.orgresearchgate.net Bromine substitution can improve molecular hyperpolarizabilities, favor non-centrosymmetric crystal packing (a prerequisite for second-harmonic generation), and increase the material's transparency and thermal stability. rsc.orgresearchgate.net Studies on bromo-substituted benzaldehyde (B42025) derivatives have shown that the bromine atom has a beneficial effect on third-order NLO susceptibility. acs.org
Given these characteristics, materials derived from this compound could be investigated for applications in organic electronics and nonlinear optics.
Integration in Magnetic Materials Research
The functionalization of magnetic nanoparticles with organic molecules allows for the tuning of their properties and their application in areas like biomedicine and environmental remediation. cd-bioparticles.com Thiol-functionalized magnetic nanoparticles are of particular interest because the thiol group provides a strong coordination site for various functionalities or for capturing heavy metals. iau.ir
Typically, magnetic iron oxide (Fe3O4) nanoparticles are coated with a silica (B1680970) shell, which is then functionalized with a thiol-containing molecule, such as (3-mercaptopropyl)trimethoxysilane. iau.irmdpi.com The thiol groups on the surface can then be used for further chemical modifications or for specific binding applications. mdpi.comresearchgate.net this compound represents a potential alternative functionalizing agent, where its thiol group would bind to the nanoparticle surface (or a coating on it), providing a platform for further reactions via its bromo- and methyl-substituted aromatic ring.
| Feature | Relevance in Magnetic Materials |
| Thiol Group | Strong affinity for coating magnetic nanoparticles and can act as a linker for further functionalization. mdpi.comresearchgate.net |
| Aromatic Ring | Provides a rigid spacer and can be functionalized to attach other molecules, such as drugs or targeting agents. |
| Bromo Substituent | Offers a reactive site for cross-coupling reactions to attach more complex organic moieties. |
Application in Plasmonics and Nanomaterials, such as Thiophenolate-Capped Nanoclusters
Thiol-derivatized gold nanoclusters are a class of nanomaterials with unique optical and electronic properties. rsc.org The thiol ligands are not just passive stabilizers; they play a crucial role in the electronic structure and photoluminescence of the nanoclusters. unibo.it The synthesis of these materials often involves the reduction of a gold salt in the presence of a thiol. unibo.it
This compound can be used as a capping agent to create thiophenolate-capped gold nanoclusters. The thiol group forms a strong covalent bond with the gold surface, stabilizing the cluster. acs.org The properties of the resulting nanoclusters would be influenced by the electronic nature of the bromo- and methyl-substituted phenyl ring. For instance, studies on 4-hydroxythiophenol-protected gold nanoclusters have shown that the functional group on the phenyl ring affects properties like solubility and electrochemical behavior. acs.org The specific substitution pattern of this compound could lead to nanoclusters with distinct photophysical properties. acs.org
Potential in Agrochemical and Dye Sensitizer Applications (derived from related chemical classes)
While direct applications of this compound in agrochemicals and dye sensitizers are not widely reported, its structural motifs are found in molecules used in these fields.
Agrochemicals: Benzenethiol and its derivatives are used as intermediates in the manufacturing of pesticides. intelmarketresearch.comdatainsightsmarket.com The synthesis of pharmaceuticals and agrochemicals often involves carbon-heteroatom bond formation, including C-S bonds derived from thiols. researchgate.net Furthermore, organosulfur compounds are being explored for the development of new, eco-friendly agrochemicals. tus.ac.jpsciencedaily.com The combination of a thiol group and a halogenated aromatic ring in this compound makes it a plausible intermediate for the synthesis of novel crop protection agents.
Dye Sensitizers: Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a molecular dye to absorb light. mdpi.com Many high-performance organic dyes feature a donor-π-acceptor (D-π-A) structure. Thiophene and other sulfur-containing heterocycles are commonly used as π-spacers or donor components in these dyes due to their excellent electron-transfer properties. nih.govresearchgate.net Phenothiazine, a sulfur-containing moiety, is also a strong electron donor used in DSSC sensitizers. nih.gov Given that this compound contains a sulfur atom attached to a π-conjugated system, it could be chemically modified to serve as a precursor for the donor or π-bridge component of a dye sensitizer. researchgate.netmdpi.com
Future Research Directions and Translational Potential
Development of More Efficient, Selective, and Sustainable Synthetic Routes
While methods for synthesizing substituted thiophenols exist, a primary focus for future research will be the development of more environmentally benign and efficient synthetic pathways. Current industrial syntheses often rely on harsh reagents and conditions. Future routes should aim to improve atom economy, reduce toxic waste, and utilize milder conditions.
Key research directions include:
Catalyst-Free Syntheses: Exploring catalyst-free methods, potentially in sustainable solvents like water or ethanol, can simplify procedures, reduce costs, and minimize toxic waste. bohrium.com Such approaches have been successful for related heterocyclic compounds derived from aminothiophenols and could be adapted for thiophenol synthesis. bohrium.com
Green Chemistry Approaches: The implementation of green chemistry principles, such as using visible light as a catalyst, is a promising avenue. mdpi.com Photocatalytic systems can offer high selectivity under mild conditions, reducing the energy consumption and environmental impact of the synthesis. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control over traditional batch methods. Developing a flow-based synthesis for 4-bromo-3-methyl-benzenethiol could lead to higher yields, improved purity, and safer handling of reactive intermediates.
Novel Thiolation Reagents: Investigating new, less hazardous thiohydrogenating reagents to replace traditional ones could improve the safety profile of the synthesis. google.com
In-depth Mechanistic Studies of Novel Reactions and Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the nucleophilic thiol group and the electronic effects of the bromo and methyl substituents warrants detailed investigation.
Future mechanistic studies should focus on:
Thiol-Ene and Thiol-Yne Reactions: While "click" reactions like the thiol-yne addition are known, detailed mechanistic studies using this compound can elucidate the regioselectivity and stereoselectivity of the process. rsc.org Understanding the radical and/or nucleophilic pathways will allow for precise control over the formation of vinyl sulfide (B99878) products. rsc.org
Photochemical Transformations: Probing the mechanisms of light-induced reactions, such as the anti-Markovnikov addition of the thiol to alkenes, can open new synthetic possibilities. researchgate.net Computational and experimental studies can clarify the nature of the excited states and key intermediates involved. researchgate.net
Aryne Chemistry: The synthesis of complex organosulfur compounds can be achieved through the reaction of thiols with highly reactive aryne intermediates. acs.org Mechanistic investigation into the bromothiolation of arynes could lead to novel, odorless methods for preparing functionalized aromatic sulfur compounds. acs.org
Enzyme-Catalyzed Reactions: Studying the interaction of this compound and its derivatives with enzymes can provide insights into their potential as enzyme inhibitors or probes. nih.gov Computational modeling can help predict binding modes and reaction pathways within an active site. nih.gov
Exploration of Advanced Derivatives with Tailored Bioactivity Profiles
The modification of natural products and other bioactive scaffolds with moieties like this compound is a promising strategy for developing new therapeutic agents. The lipophilicity and electronic properties imparted by the bromo and methyl groups, combined with the versatile chemistry of the thiol group, allow for the creation of diverse derivatives.
Future research in this area should include:
Anticancer and Antioxidant Agents: Bromophenols are known for their antioxidant and anticancer properties. nih.gov Synthesizing and evaluating derivatives of this compound that mimic these natural products could lead to new drug candidates. nih.gov
Antimicrobial Compounds: The introduction of a brominated thiophenol moiety into known antimicrobial scaffolds can enhance their potency. redalyc.org The lipophilic nature of the substituent can improve membrane permeability, a key factor in antimicrobial activity.
Heterocyclic Scaffolds: Using this compound as a building block for complex heterocyclic systems, such as thiocoumarins or benzothiazoles, could generate novel compounds with a wide range of biological activities. rsc.orgmdpi.com
Organofluorine Compounds: Integrating the 4-bromo-3-methyl-phenylthio moiety into organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals, could yield molecules with unique and enhanced biological properties. acs.org
A summary of potential bioactive derivatives is presented in the table below.
| Derivative Class | Potential Biological Activity | Rationale |
|---|---|---|
| Bromophenol Analogs | Antioxidant, Anticancer | Mimicking the structure of naturally occurring bioactive bromophenols. nih.gov |
| Modified Antimicrobials | Enhanced Antimicrobial | Increased lipophilicity can improve cell membrane penetration. redalyc.org |
| Thiocoumarins | Various (e.g., anticoagulant) | A well-established class of bioactive heterocycles synthesized from thiophenols. mdpi.com |
Rational Design and Fabrication of New Materials and Devices
The ability of the thiol group to bind to metal surfaces and the potential for polymerization make this compound a valuable component for advanced materials and devices.
Future directions for materials science applications include:
Organic Electronics: Thiophene-based materials are central to organic electronics. researchgate.netmdpi.com Derivatives of this compound could be used to synthesize novel organic semiconductors for applications in thin-film transistors, light-emitting diodes, and solar cells. researchgate.net
Sensors: The self-assembly of thiols on gold or silver surfaces is a cornerstone of sensor technology. semanticscholar.org this compound could be used to create functionalized surfaces for Surface-Enhanced Raman Spectroscopy (SERS) to detect specific analytes with high sensitivity. semanticscholar.org
Stimulus-Responsive Polymers: Incorporating the 4-bromo-3-methyl-phenylthio unit into polymers can create materials that respond to stimuli such as light, pH, or redox changes. mdpi.com This could lead to the development of self-healing materials, drug delivery systems, and shape-memory polymers. mdpi.com
Photocatalysts: Functionalizing nanomaterials like carbon dots with thiophenol derivatives can create efficient visible-light photocatalysts. acs.orgacs.org These materials could be used to drive challenging organic transformations, contributing to sustainable chemical synthesis. acs.org
| Material/Device | Application Area | Role of this compound |
| Organic Semiconductors | Organic Electronics (transistors, LEDs) | Building block for thiophene-based conjugated polymers. researchgate.net |
| Self-Assembled Monolayers | Chemical Sensors (SERS) | Surface modification of metal nanoparticles for analyte detection. semanticscholar.org |
| Dynamic Polymers | Smart Materials | Component of self-healing or shape-memory polymers via disulfide bonds. mdpi.com |
| Functionalized Nanomaterials | Photocatalysis | Surface moiety on carbon dots to enhance catalytic activity. acs.org |
Integration of Synergistic Experimental and Computational Research Strategies for Holistic Understanding
Advancing the science and application of this compound will require a close integration of experimental synthesis and characterization with theoretical and computational modeling. This synergistic approach provides a deeper understanding of molecular properties and reactivity, guiding the rational design of new molecules and materials.
Key strategies for integration include:
Predicting Reaction Outcomes: Using computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways and transition states can help predict the outcomes of novel reactions and guide the optimization of reaction conditions. rsc.orgnih.gov
Modeling Electronic and Photophysical Properties: Computational studies can predict the electronic structure, absorption spectra, and excited-state behavior of new derivatives. mdpi.com This is essential for designing molecules for applications in organic electronics and photochemistry.
Understanding Non-Covalent Interactions: Quantum mechanical methods can be employed to understand and quantify weak interactions, such as sulfur-centered hydrogen bonds, which can play a crucial role in the structure and function of biomolecules and materials. chemrxiv.org
Rational Drug Design: Molecular docking and dynamics simulations can predict how derivatives of this compound will bind to biological targets like enzymes or receptors, accelerating the discovery of new bioactive compounds.
By combining these advanced computational techniques with targeted experimental work, researchers can achieve a holistic understanding of this compound and its derivatives, accelerating innovation from fundamental chemistry to translational applications.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-methyl-benzenethiol in laboratory settings?
- Methodological Answer : The synthesis typically involves bromination of 3-methylbenzenethiol using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions). Alternatively, nucleophilic substitution of 4-bromo-3-methylbenzyl derivatives with thiourea followed by hydrolysis can yield the thiol. Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate eluent). Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). The thiol proton (SH) may appear as a broad peak at δ ~1.5 ppm but is often absent due to exchange broadening.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 202 [M]⁺ (C₇H₇BrS) and fragmentation patterns consistent with Br loss.
- FT-IR : Confirm the S-H stretch (~2550 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- X-ray Crystallography : Use ORTEP-III software to resolve crystal structures, particularly for verifying substituent positions and intermolecular interactions .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store under inert gas (N₂) at 2–8°C to prevent oxidation and degradation.
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set can model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, predicts reaction pathways by analyzing electron density and kinetic-energy distributions . Validate computational results with experimental kinetic studies (e.g., monitoring SN2 reactions with alkyl halides via HPLC).
Q. How does the methyl group influence the thiol’s ability to form disulfide bonds or interact with biological macromolecules?
- Methodological Answer : The methyl group at the 3-position introduces steric hindrance, reducing thiolate anion formation (pKa ~8–10) and slowing disulfide bond formation. To study this:
- Kinetic Assays : Compare oxidation rates of this compound with non-methylated analogs using H₂O₂ or O₂ as oxidants.
- Protein Binding Studies : Use fluorescence quenching or SPR to analyze interactions with cysteine-rich proteins (e.g., thioredoxin). The bromine atom may enhance binding specificity via halogen bonding .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (TMS).
- High-Resolution MS : Confirm molecular formulas to rule out isomeric contaminants.
- Dynamic NMR : Study temperature-dependent spectra to identify conformational changes or rotamers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
